molecular formula C20H19N3O4S2 B11628706 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)propanamide

3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)propanamide

Cat. No.: B11628706
M. Wt: 429.5 g/mol
InChI Key: GDMVYVTWIBABNI-VBKFSLOCSA-N
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Description

3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyridine moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with N-(pyridin-2-yl)propanamide in the presence of a thiazolidinone derivative. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

    Pathways Involved: By affecting key signaling pathways, the compound can influence various cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-DIMETHOXYPHENYL)PROPANAMIDE
  • 2-Methoxyphenyl isocyanate
  • Pinacol boronic esters

Uniqueness

Compared to similar compounds, 3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its thiazolidinone ring and pyridine moiety provide a versatile platform for chemical modifications, enabling the exploration of a wide range of applications in various fields .

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C20H19N3O4S2/c1-26-14-7-6-13(11-15(14)27-2)12-16-19(25)23(20(28)29-16)10-8-18(24)22-17-5-3-4-9-21-17/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,22,24)/b16-12-

InChI Key

GDMVYVTWIBABNI-VBKFSLOCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3)OC

Origin of Product

United States

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